Thiofedrine
Description
Thiofedrine (CAS: 28745-68-8) is a sulfur-containing heterocyclic compound with the chemical name 2-(3-(2-Phenyl-2-hydroxyl-1-methylethylamino)propiono)thiophene. Its structure features a thiophene ring linked to a diphenylamine-derived side chain, as described in its synonyms and structural identifiers . Pharmacologically, this compound is notable for its antiplatelet activity, demonstrated by its inhibition of arachidonic acid-induced platelet aggregation in rats. Key studies report IC50 values of 0.18 mmol/L for platelet aggregation and 0.21 mmol/L for thromboxane B2 (TxB2) suppression, alongside a dose-dependent increase in plasma 6-keto-PGF1α (a prostacyclin metabolite), suggesting a dual regulatory role in thromboxane-prostacyclin balance .
Properties
CAS No. |
28745-68-8 |
|---|---|
Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C16H19NO2S/c1-12(16(19)13-6-3-2-4-7-13)17-10-9-14(18)15-8-5-11-20-15/h2-8,11-12,16-17,19H,9-10H2,1H3 |
InChI Key |
AHEXNKSUZZHMMJ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC=CS2 |
Synonyms |
2-(3-(2-phenyl-2-hydroxyl-1-methylethylamino)propiono)thiophene thiofedrine |
Origin of Product |
United States |
Comparison with Similar Compounds
Tofenamic Acid
Benzimidazole-Thiophene Compounds
- Structure : Hybrid molecules combining benzimidazole and thiophene rings (e.g., CAS 929280-80-8) .
- Mechanism : Primarily target proton pumps (e.g., antiulcer agents) or kinase pathways (e.g., anticancer applications).
- Key Differences : While sharing the thiophene component, benzimidazole-thiophenes lack the diphenylamine side chain critical for this compound’s antiplatelet activity. Their therapeutic focus diverges toward gastrointestinal or oncological disorders rather than cardiovascular modulation .
Thyroid Hormones (Thyroxine and Triiodothyronine)
- Structure : Iodinated diphenyl ethers with tyrosine-derived backbones (Figure 1C-D ).
- Mechanism : Bind thyroid hormone receptors to regulate metabolism.
- Key Differences : Despite superficial structural resemblance in diphenyl motifs, thyroid hormones are hormonally active and lack sulfur-based functional groups. This compound’s thiophene and hydroxyl-alkylamine groups confer distinct pharmacokinetic and target profiles .
Functional Comparison with Antiplatelet Agents
This compound’s unique dual action (TxB2 suppression + 6-keto-PGF1α enhancement) contrasts with other antiplatelet agents:
Notable Findings:
- This compound’s ID50 of 2.4 mg/kg (platelet aggregation) in vivo underscores its potency compared to classical NSAIDs like aspirin, which require higher doses for similar effects .
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